N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide
Description
N'-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group and an ethanediamide side chain. The 5,5-dioxo moiety indicates a sulfone group within the thienopyrazole ring, which enhances its electronic and steric properties. The compound’s methoxypropan-2-yl substituent contributes to its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-11(8-27-2)19-17(23)18(24)20-16-14-9-29(25,26)10-15(14)21-22(16)12-4-6-13(28-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUBSJCSXVGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[3,4-c]Pyrazole Synthesis
The thieno[3,4-c]pyrazole scaffold forms the structural backbone of the compound. Two primary strategies dominate its synthesis:
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves the cyclocondensation of 3-aminothiophene-4-carbonitrile with hydrazine derivatives under acidic conditions. For example:
- Reagents : Hydrazine hydrate (80%), acetic acid (20% v/v)
- Conditions : Reflux in ethanol (78°C, 8–12 hours)
- Yield : 68–72%
This reaction proceeds via nucleophilic attack of hydrazine on the carbonitrile group, followed by intramolecular cyclization to form the pyrazole ring fused to the thiophene moiety.
Jacobson Reaction for Ring Closure
The Jacobson reaction enables efficient annulation of diazo compounds to thiophene precursors:
- Substrate : 3-Diazo-4-methoxythiophene
- Catalyst : Copper(I) iodide (5 mol%)
- Solvent : Dimethylformamide (DMF), 110°C
- Reaction Time : 4 hours
- Yield : 81%
This method offers superior regioselectivity for the [3,4-c] isomer compared to traditional thermal cyclization approaches.
Functionalization of the Pyrazole Core
After obtaining the thieno[3,4-c]pyrazole core, sequential functionalization introduces the 4-methoxyphenyl and ethanediamide groups.
Introduction of 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura cross-coupling:
| Parameter | Value | Source |
|---|---|---|
| Boronic Acid | 4-Methoxyphenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Base | K₂CO₃ (3 equiv) | |
| Solvent | Toluene/EtOH (3:1) | |
| Temperature | 90°C, 16 hours | |
| Yield | 55–60% |
This step exhibits excellent compatibility with the thieno[3,4-c]pyrazole system, though competing β-hydride elimination necessitates careful temperature control.
Installation of Ethanediamide Moiety
The N-(1-methoxypropan-2-yl)ethanediamide group is appended through a two-stage process:
Stage 1: Carboxylic Acid Activation
- Activation Reagent : Thionyl chloride (SOCl₂)
- Conditions : Reflux in dichloromethane (40°C, 3 hours)
- Intermediate : Acid chloride derivative
Stage 2: Amide Coupling
- Amine Component : 1-Methoxypropan-2-amine
- Coupling Agent : Hünig’s base (DIEA, 2.5 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature
- Reaction Time : 12 hours
- Yield : 73%
Sulfur Oxidation and Final Modification
The 5,5-dioxo functionality is introduced through controlled oxidation of the thiophene sulfur:
Oxidation Protocol
| Oxidizing Agent | Reaction Conditions | Yield | Selectivity |
|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane, 0°C, 2 hours | 88% | >95% |
| Hydrogen peroxide | Acetic acid, 50°C, 6 hours | 65% | 82% |
The m-CPBA method provides superior selectivity for the sulfone over sulfoxide byproducts, critical for maintaining pharmacological activity.
Purification and Characterization
Final purification employs a combination of techniques:
Chromatographic Methods
Industrial-Scale Synthesis Considerations
For bulk production, continuous flow systems enhance reproducibility:
Challenges and Mitigation Strategies
Common Synthetic Issues
Epimerization at 1-Methoxypropan-2-yl Center :
- Cause : Base-mediated racemization during amide coupling
- Solution : Use low-temperature (0°C) conditions and minimize reaction time
Sulfone Over-Oxidation :
- Cause : Excess m-CPBA or prolonged reaction times
- Solution : Stoichiometric oxidant (1.05 equiv) with strict temperature control
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Physicochemical Properties
The sulfone group in the target compound increases polarity compared to non-sulfonated analogs, improving aqueous solubility. The methoxypropan-2-yl side chain may enhance membrane permeability relative to bulkier substituents (e.g., biphenyl groups in ’s derivatives).
Table 2: Physicochemical Properties
Crystallographic and Computational Analysis
The structural determination of such compounds often employs SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) . Programs like ORTEP-3 () generate thermal ellipsoid diagrams to visualize steric effects of substituents like the 4-methoxyphenyl group .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core followed by sequential amidation. Key steps include:
- Core formation : Cyclization of substituted thiophene precursors under acidic conditions .
- Amidation : Reaction of the pyrazole intermediate with ethanediamide derivatives using coupling agents like EDCI/HOBt .
- Optimization strategies :
- Catalysts : Palladium or copper-based catalysts improve coupling efficiency .
- Temperature : Maintain 60–80°C during amidation to balance reactivity and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Monitoring : Use HPLC or TLC to track reaction progress and purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Answer: Structural validation requires a combination of spectroscopic and computational methods:
- NMR spectroscopy :
- ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.2–3.8 ppm) .
- ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 423.4 (C₂₁H₂₇N₃O₅S) .
- X-ray crystallography : Resolves bond angles and dihedral distortions in the thieno-pyrazole core (e.g., SHELX software ).
Advanced Research Questions
Q. How can reaction pathways be modified to synthesize derivatives with enhanced bioactivity?
Answer: Derivatization focuses on functional group modifications:
- Substitution : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to alter electronic properties .
- Side-chain engineering : Introduce hydroxyl or tertiary amine groups to improve solubility or target binding .
- Reaction pathways :
- Oxidation : Convert thioether groups to sulfones for increased polarity .
- Reductive amination : Modify the ethanediamide moiety to enhance metabolic stability .
Q. What computational methods are used to predict biological targets and binding mechanisms?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic contacts .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR studies : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85 in published analogs) .
Q. How do stability and solubility challenges impact formulation for in vivo studies?
Answer:
- Stability :
- pH sensitivity : Degrades above pH 8; use lyophilization for long-term storage .
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the sulfone group .
- Solubility :
- Excipients : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility (<0.1 mg/mL → >5 mg/mL) .
- Salt formation : Hydrochloride salts enhance bioavailability in pharmacokinetic studies .
Data Contradictions and Resolution
Q. How can conflicting data on biological activity between in vitro and in vivo models be addressed?
Answer: Discrepancies often arise from metabolic instability or off-target effects:
- Metabolite profiling : LC-MS identifies major metabolites (e.g., O-demethylation products) that may antagonize parent compound activity .
- Dose optimization : Conduct PK/PD studies to align in vitro IC₅₀ values (e.g., 10 μM) with effective plasma concentrations in rodents .
- Target validation : CRISPR knockouts of suspected off-target receptors (e.g., serotonin transporters) clarify mechanism specificity .
Methodological Tables
Q. Table 1. Reaction Yield Optimization
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 60°C, 24 h | Pd(OAc)₂ | DMF | 62 | 95 | |
| 80°C, 12 h | CuI | DMSO | 78 | 98 | |
| Room temp, 48 h | None | THF | 35 | 85 |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | IC₅₀ (COX-2, μM) | LogP | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| Parent compound | 12.3 | 2.1 | 0.08 | |
| 4-Cl substitution | 8.7 | 2.9 | 0.03 | |
| Hydroxyl sidechain | 15.4 | 1.5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
